1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with a benzenesulfonyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, benzenesulfonyl chloride, and a suitable carboxylating agent.
Reaction Conditions: The cyclohexene is first reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the benzenesulfonyl derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfonic acids and carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products.
Scientific Research Applications
1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid can be compared with similar compounds such as:
Cyclohex-3-ene-1-carboxylic acid: Lacks the benzenesulfonyl group, resulting in different reactivity and applications.
Benzenesulfonyl chloride: Contains the benzenesulfonyl group but lacks the cyclohexene and carboxylic acid functionalities.
Cyclohexene: A simpler structure without the functional groups present in this compound, leading to different chemical behavior.
Properties
CAS No. |
847859-16-9 |
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Molecular Formula |
C13H14O4S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
1-(benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1-5,7-8H,6,9-10H2,(H,14,15) |
InChI Key |
SHVNGFLUNARJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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